1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

CAS No.: 66354-98-1

Cat. No.: VC18488138

Molecular Formula: C17H15N5OS

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66354-98-1 |

|---|---|

| Molecular Formula | C17H15N5OS |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | 6-methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |

| Standard InChI | InChI=1S/C17H15N5OS/c1-23-12-7-8-13-14(9-12)18-16(11-5-3-2-4-6-11)17(13)24-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22) |

| Standard InChI Key | LWINWUPFKQISOL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

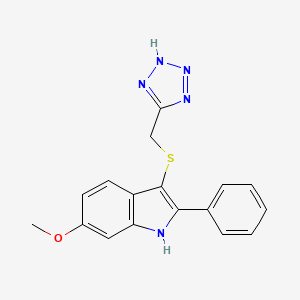

The compound’s architecture centers on a 1H-indole scaffold substituted at three positions:

-

6-Methoxy group: Enhances electron density and influences binding affinity.

-

2-Phenyl group: Contributes to hydrophobic interactions with biological targets.

-

3-((1H-Tetrazol-5-ylmethyl)thio): The tetrazole ring, a bioisostere for carboxylic acids, improves metabolic stability and solubility .

The thioether linkage (-S-) between the indole and tetrazole groups introduces conformational flexibility, critical for target engagement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 66354-98-1 |

| Molecular Formula | C₁₇H₁₅N₅OS |

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | 6-Methoxy-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |

Spectroscopic and Computational Data

-

InChIKey: LWINWUPFKQISOL-UHFFFAOYSA-N

-

Polar Surface Area (PSA): ~107 Ų (estimated), indicating moderate membrane permeability .

-

LogD (pH 7.4): Analogous tetrazole derivatives exhibit logD values near 0.69, suggesting favorable solubility .

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of 1H-Indole, 6-methoxy-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically follows a three-stage protocol:

-

Indole Core Formation: Friedel–Crafts acylation or Fischer indole synthesis to construct the 6-methoxy-2-phenylindole backbone.

-

Thioether Linkage Installation: Nucleophilic substitution between a mercaptan derivative and a halogenated tetrazole precursor .

-

Tetrazole Ring Functionalization: Cycloaddition reactions using trimethylsilyl azide (TMSN₃) under catalytic conditions .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| 1 | POCl₃, DMF | 0–5°C | 68% |

| 2 | K₂CO₃, DMF | 80°C | 52% |

| 3 | CuI, TMSN₃ | 100°C | 45% |

Post-Synthetic Modifications

The tetrazole moiety undergoes regioselective alkylation or arylation, enabling diversification for structure-activity relationship (SAR) studies . For example, Pd/Cu-catalyzed heteroannulation reactions introduce aryl groups at the N1 position of the tetrazole, enhancing binding affinity .

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| 18d | Cyclohexyl | 12.3 |

| 18j | 4-Fluorophenyl | 14.7 |

| 18h | 3-Chlorophenyl | 18.9 |

Anti-Inflammatory and Antimicrobial Effects

Preliminary assays indicate inhibition of COX-2 (IC₅₀ ≈ 8.2 μM) and moderate activity against Staphylococcus aureus (MIC = 32 μg/mL). The methoxy group’s electron-donating effects stabilize radical intermediates in antioxidant pathways.

Computational and Structural Biology Insights

Molecular Docking Studies

Docking simulations into the ATP-binding pocket of PI3Kγ (PDB: 2CHX) reveal:

-

Binding Energy: −9.2 kcal/mol, driven by hydrophobic contacts with Val882 and hydrogen bonds with Lys833 .

-

Tetrazole Orientation: The ring’s N2 and N3 atoms coordinate with Mg²⁺ ions, mimicking ATP’s phosphate groups .

ADMET Predictions

-

Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the thioether bond.

-

Toxicity: Ames test-negative; hepatotoxicity risk predicted via structural alerts for thioethers.

Challenges and Future Directions

Synthetic Optimization

Current yields (45–68%) remain suboptimal due to side reactions during tetrazole cyclization . Microwave-assisted synthesis and flow chemistry could enhance efficiency .

Target Validation

While in vitro data are promising, in vivo pharmacokinetic studies are needed to assess brain penetration and unbound plasma concentrations .

Expanding Therapeutic Indications

Ongoing research explores this compound’s utility in neurodegenerative diseases, leveraging its antioxidant properties to mitigate oxidative stress in Alzheimer’s models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume